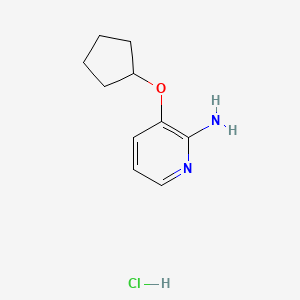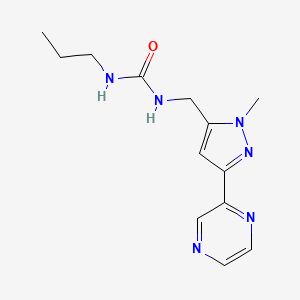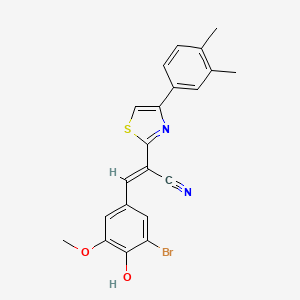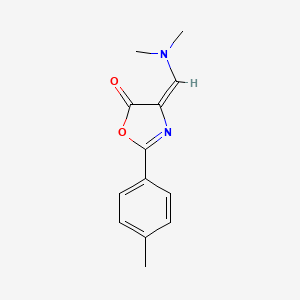
(4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one, or (4E)-4-(DAMMO) for short, is an organic compound that is part of the oxazole family. It has been studied for its potential applications in the fields of organic chemistry and medicinal chemistry due to its unique properties. This compound has a wide range of uses, from being used as a reagent in organic synthesis to being studied for its potential in drug development. In
科学的研究の応用
((4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one)-4-(DAMMO) has been studied for its potential applications in organic synthesis and medicinal chemistry. In organic synthesis, (this compound)-4-(DAMMO) has been used as a reagent in the synthesis of a variety of compounds, such as pyridine derivatives and heterocyclic compounds. In medicinal chemistry, (this compound)-4-(DAMMO) has been studied for its potential to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been studied for its potential to act as a ligand for metal ions, such as iron.
作用機序
The mechanism of action of ((4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one)-4-(DAMMO) is not fully understood. However, it is believed that the compound has an affinity for metal ions, such as iron, and can act as a ligand to bind these metal ions. This binding can affect the activity of enzymes involved in drug metabolism, such as cytochrome P450, and can also affect the activity of other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of (this compound)-4-(DAMMO) are not fully understood. However, it has been shown to have an inhibitory effect on the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to have an inhibitory effect on other enzymes, such as acetylcholinesterase. In addition, (this compound)-4-(DAMMO) has been shown to bind to metal ions, such as iron, and can affect the activity of proteins.
実験室実験の利点と制限
The advantages of using ((4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one)-4-(DAMMO) in lab experiments include its low cost, ease of synthesis, and its ability to bind to metal ions. However, its use in lab experiments is limited by its potential to inhibit enzymes involved in drug metabolism, as well as its potential to affect the activity of other proteins.
将来の方向性
There are a number of potential future directions for the study of ((4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one)-4-(DAMMO). These include further investigation into its mechanism of action, its potential applications in drug development, and its potential to act as a ligand for metal ions. In addition, further research into its biochemical and physiological effects could reveal new and exciting applications for (this compound)-4-(DAMMO). Finally, further research into the synthesis methods for (this compound)-4-(DAMMO) could lead to the development of more efficient and cost-effective synthesis methods.
合成法
((4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one)-4-(DAMMO) can be synthesized through a variety of methods. The most common method involves the reaction of 4-methylphenyl isocyanate and 2-amino-4-methylphenol in the presence of a base, such as potassium carbonate. The reaction produces (this compound)-4-(DAMMO) as a yellow solid. Other methods of synthesis have also been developed, such as the reaction of 4-methylphenyl isocyanate and dimethylaminopropylchloride in the presence of an acid, such as hydrochloric acid.
特性
IUPAC Name |
(4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-4-6-10(7-5-9)12-14-11(8-15(2)3)13(16)17-12/h4-8H,1-3H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEDQSBXLMNVQP-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CN(C)C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/N(C)C)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((2-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2619407.png)
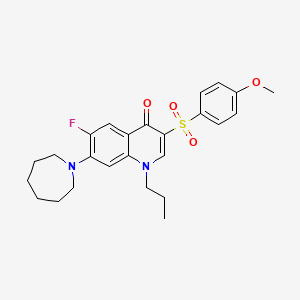

![2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B2619414.png)
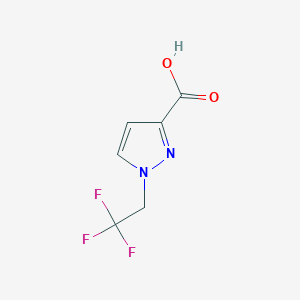
![3-(4-fluorobenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2619417.png)
![methyl 4-ethyl-5-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2619418.png)
![9-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2619419.png)

![5-benzyl-3-(3,4-dimethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2619423.png)

